

Allyl p-toluenesulphonate CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl p-toluenesulphonate**

Cat. No.: **B1266245**

[Get Quote](#)

An In-depth Technical Guide to Allyl p-Toluenesulfonate for Researchers and Drug Development Professionals

Introduction

Allyl p-toluenesulfonate, also known as allyl tosylate, is a versatile organic reagent with significant applications in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the presence of two key functional groups: the allyl group, which can participate in a variety of carbon-carbon bond-forming reactions, and the tosylate group, an excellent leaving group that facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identification and Synonyms

The unambiguous identification of chemical compounds is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned a unique registry number to Allyl p-toluenesulfonate.

Identifier	Value
CAS Number	4873-09-0 [1] [2] [3] [4] [5] [6]

The compound is also known by several synonyms in the scientific literature and chemical catalogs.

Synonyms

Allyl toluene-4-sulfonate[1]

p-Toluenesulfonic acid allyl ester[3]

Allyl tosylate[4]

prop-2-enyl 4-methylbenzenesulfonate[4][6]

4-Methylbenzenesulfonic acid allyl ester[3]

Allyl p-toluenesulphonate[4][6]

Physicochemical and Safety Data

A summary of the key physicochemical properties of Allyl p-toluenesulfonate is presented below, providing essential data for its handling and use in experimental setups.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₃ S[1][2][4][5][6]
Molecular Weight	212.27 g/mol [1][2][4][5][6]
Appearance	Colorless to light yellow liquid[2][5]
Density	1.180 g/mL at 20 °C[2][3][5]
Boiling Point	135-140 °C at 0.5-1.0 Torr[3]
Refractive Index	n _{20/D} 1.523[2][3][5]

Handling Allyl p-toluenesulfonate requires adherence to safety protocols due to its potential hazards.

Safety Information

Signal Word	Warning[2][5]
Hazard Statements	H315: Causes skin irritation[2][4][5]
	H319: Causes serious eye irritation[2][4][5]
	H335: May cause respiratory irritation[2][4][5]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338[2][5]

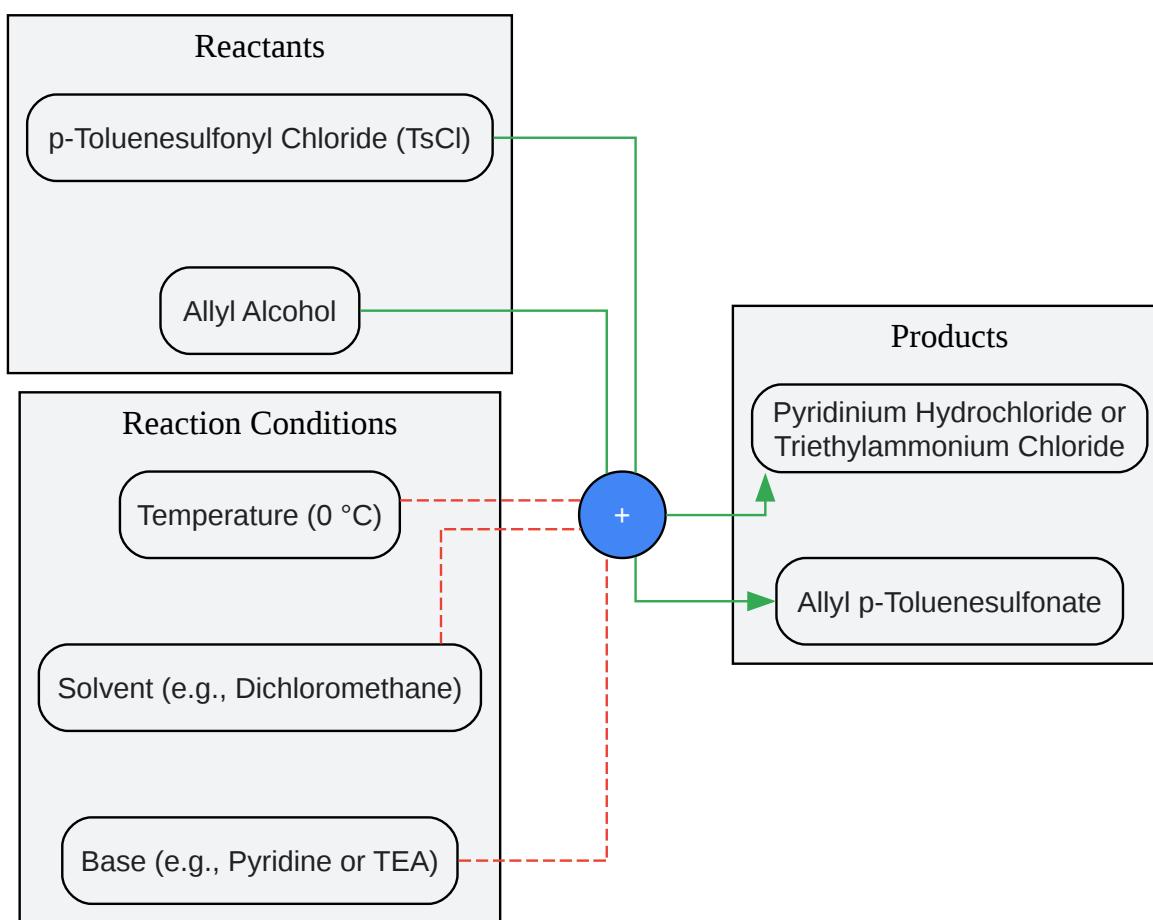
Synthesis of Allyl p-Toluenesulfonate

The synthesis of Allyl p-toluenesulfonate is typically achieved through the tosylation of allyl alcohol. A general and reliable method involves the reaction of the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While pyridine is a traditional choice, other organic bases are also effective. It is important to note that the synthesis of allylic tosylates can be challenging due to their propensity for rearrangements and elimination reactions[1]. A method utilizing p-toluenesulfonic anhydride with the corresponding alkoxide has been developed to mitigate some of these side reactions[1].

Experimental Protocol for Synthesis

This protocol describes a common laboratory-scale synthesis of Allyl p-toluenesulfonate from allyl alcohol and p-toluenesulfonyl chloride.

Materials:


- Allyl alcohol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)

- Dichloromethane (DCM), anhydrous
- Diethyl ether
- 10% aqueous copper sulfate solution
- 10% aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Magnesium sulfate, anhydrous
- Round-bottomed flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq.) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- To the stirred solution, add 4-dimethylaminopyridine (catalytic amount, e.g., 0.05 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
- Slowly add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Once the reaction is complete, dilute the mixture with diethyl ether.

- Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous copper sulfate (to remove pyridine if used), 10% aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Allyl p-toluenesulfonate.
- The product can be further purified by column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)

Synthesis of Allyl p-toluenesulfonate.

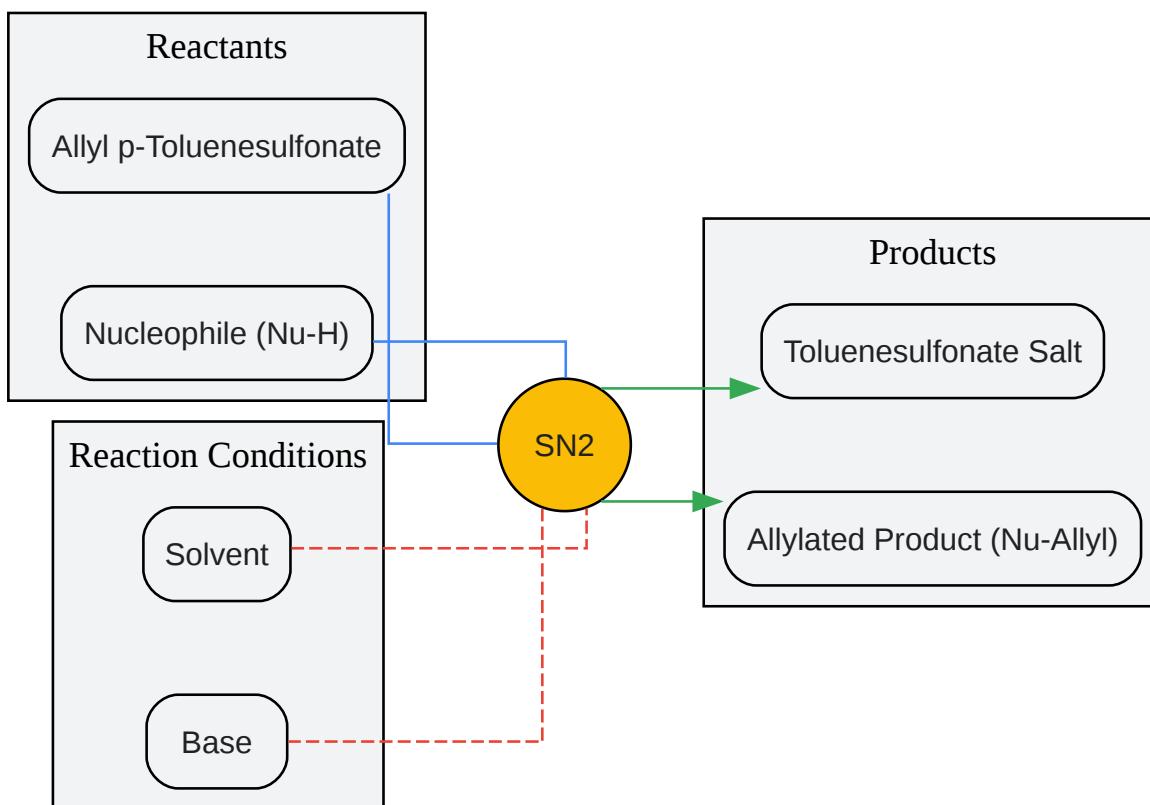
Applications in Organic Synthesis and Drug Development

Allyl p-toluenesulfonate is a valuable reagent in organic synthesis, primarily serving as an allylating agent. The tosylate moiety is an excellent leaving group, making the molecule susceptible to nucleophilic attack at the allylic carbon. This reactivity is harnessed in the construction of more complex molecules, a fundamental aspect of drug discovery and development.

Role as an Alkylating Agent

In the context of drug development, the introduction of an allyl group can be a key step in modifying a molecule's structure to enhance its biological activity[7]. Allyl p-toluenesulfonate provides a reactive allyl source for the alkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. Such reactions are integral to the synthesis of natural products and pharmaceutical agents[8]. The allyl group itself is a versatile functional handle that can be further elaborated through reactions such as ozonolysis, dihydroxylation, or cross-coupling reactions[9].

Experimental Protocol for Nucleophilic Substitution


This protocol outlines a general procedure for the alkylation of a generic nucleophile (Nu-H) using Allyl p-toluenesulfonate.

Materials:

- Nucleophile (e.g., a phenol, amine, or thiol)
- Allyl p-toluenesulfonate
- Base (e.g., potassium carbonate, sodium hydride, or triethylamine)
- Solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran)
- Reaction vessel
- Magnetic stirrer
- Heating mantle or oil bath (if required)
- Standard work-up and purification equipment

Procedure:

- To a solution of the nucleophile (1.0 eq.) in an appropriate anhydrous solvent, add the base (1.1-1.5 eq.). If using a solid base like potassium carbonate, vigorous stirring is necessary. If using sodium hydride, handle with extreme care under an inert atmosphere.
- Stir the mixture at room temperature (or an appropriate temperature for deprotonation) for a designated period (e.g., 30 minutes).
- Add Allyl p-toluenesulfonate (1.0-1.2 eq.) to the reaction mixture.
- The reaction may be stirred at room temperature or heated to facilitate the substitution. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).
- Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

[Click to download full resolution via product page](#)

General Nucleophilic Substitution using Allyl p-toluenesulfonate.

Conclusion

Allyl p-toluenesulfonate is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its well-defined reactivity, commercial availability, and the versatility of the installed allyl moiety make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers in leveraging the synthetic potential of Allyl p-toluenesulfonate in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toward a method for synthesis of allylic tosylates [morressier.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 5. Allyl p-toluenesulfonate = 95.0 GC 4873-09-0 [sigmaaldrich.com]
- 6. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]
- 9. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Allyl p-toluenesulphonate CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266245#allyl-p-toluenesulphonate-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com